tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate
CAS No.: 181269-70-5
Cat. No.: VC0180140
Molecular Formula: C11H21NO3
Molecular Weight: 215.293
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 181269-70-5 |
|---|---|
| Molecular Formula | C11H21NO3 |
| Molecular Weight | 215.293 |
| IUPAC Name | tert-butyl 4-hydroxy-3-methylpiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H21NO3/c1-8-7-12(6-5-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3 |
| Standard InChI Key | PSDMSGJMWVMEMV-UHFFFAOYSA-N |
| SMILES | CC1CN(CCC1O)C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Basic Properties
tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate, also known as 1-Boc-4-hydroxy-3-methylpiperidine, is a functionalized piperidine derivative with the CAS number 181269-70-5 . This compound features a piperidine ring structure with three key functional groups: a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen, a hydroxyl group at the 4-position, and a methyl substituent at the 3-position .
The basic molecular characteristics of this compound are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₁NO₃ |
| Molecular Weight | 215.29 g/mol |
| CAS Number | 181269-70-5 |
| Synonyms | 1-Boc-4-hydroxy-3-methylpiperidine; 4-hydroxy-3-methyl-piperidine-1-carboxylic acid tert-butyl ester |
Physical and Chemical Properties
Physical Properties
The physical properties of tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate provide important information for its handling, storage, and application in synthetic processes. While some properties vary between stereoisomers, the general characteristics are consistent.
Chemical Properties
The chemical reactivity of tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate is largely determined by its functional groups. The compound contains:
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A tertiary amine protected by a Boc group, which can be deprotected under acidic conditions
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A hydroxyl group capable of participating in various reactions such as oxidation, esterification, and etherification
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A methyl group that can influence stereochemistry and reactivity
The predicted pKa of the compound is approximately 14.83±0.40, indicating its behavior in solution . The Boc protecting group on the nitrogen atom of the piperidine ring provides selectivity in reactions, allowing for precise control over functional group transformations and can be easily removed under mild conditions .
Stereochemistry
Stereoisomer Variations
One of the noteworthy aspects of tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate is the presence of two stereogenic centers at positions 3 and 4, leading to several stereoisomers. The most commonly referenced stereoisomers include:
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(3R,4R)-rel-tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate (CAS: 955028-90-7) - trans configuration
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(3R,4S)-rel-tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate (CAS: 955028-93-0) - cis configuration
These stereoisomers differ in the relative orientation of the hydroxyl and methyl groups on the piperidine ring, which can significantly impact their reactivity and biological properties.
Isomer-Specific Properties
The stereochemistry of these compounds affects their physical properties and reactivity profiles. The trans isomer (3R,4R) has different spatial arrangements of functional groups compared to the cis isomer (3R,4S), which can lead to different interaction patterns with biological targets or reagents in chemical syntheses.
Both isomers serve as valuable building blocks in medicinal chemistry, with their specific stereochemistry potentially conferring different biological activities to the final compounds into which they are incorporated .
Applications in Chemical Synthesis
As a Building Block
tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate serves as a valuable building block in organic synthesis due to its functional group arrangement and controlled reactivity. The presence of the Boc protecting group makes it particularly useful in multi-step syntheses where selective functionalization is required .
The compound participates in key carbon-carbon and carbon-nitrogen bond-forming reactions, enabling chemists to construct intricate molecular frameworks efficiently. Its compatibility with a wide range of reagents and reaction conditions enhances its usefulness in diverse synthetic pathways .
In Pharmaceutical Research
In pharmaceutical research, tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate is frequently utilized in the synthesis of various biologically active compounds, such as:
Its structural features make it ideal for introducing specific functional groups or moieties into target molecules. The hydroxyl group provides a handle for further functionalization, while the methyl group can influence the conformation and stereochemistry of the resulting compounds .
Synthetic Methods
Common Synthetic Routes
While the search results don't provide specific synthetic methods for tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate itself, they do contain information about reactions involving this compound as a reagent. These can provide insights into its reactivity and synthetic utility.
The compound is often used in nucleophilic substitution reactions, particularly exploiting the reactivity of the hydroxyl group. Common reaction partners include alkyl halides, activated aromatic compounds, and other electrophiles .
Reaction Examples
Several examples of reactions involving tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate or its close analogs are described in the literature:
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Mitsunobu-type reactions using triphenylphosphine and diisopropyl azodicarboxylate (DIAD) to form ethers with phenolic compounds
Research Applications
As Intermediates in Target-Oriented Synthesis
The compound has been utilized as an intermediate in the synthesis of more complex molecules targeted at specific biological activities. One notable example from the search results is the development of inhibitors targeting the enzyme 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis .
In this research, analogs containing the piperidine scaffold were explored for structure-activity relationships, seeking to improve potency and drug disposition properties. The resulting compounds demonstrated potent activity against both the enzyme target and the tuberculosis pathogen, with improved pharmacokinetic parameters and synergistic effects with other therapeutic agents .
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